methyl1-cyclobutyl-1H-pyrazole-3-carboxylate
Description
Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a cyclobutyl group at the N1 position and a methyl ester at the C3 position. Pyrazole derivatives are widely explored in medicinal chemistry and agrochemical research due to their versatile biological activities, including antimicrobial, antiviral, and insecticidal properties.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 1-cyclobutylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8-5-6-11(10-8)7-3-2-4-7/h5-7H,2-4H2,1H3 |
InChI Key |
AHJQORZVIDSBAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring . The final step involves esterification with methanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Basic (pH >10) | LiOH (2M), THF/H₂O | 1-cyclobutyl-1H-pyrazole-3-carboxylic acid | 78–80% | |
| Acidic (pH <3) | HCl (4M), reflux | Partial hydrolysis with ester stability | 45% |
The reaction with LiOH in THF/water at room temperature achieves near-quantitative conversion within 2 hours . Acidic hydrolysis is less efficient due to competing decomposition pathways .
Nucleophilic Substitution
The pyrazole ring and ester group participate in nucleophilic reactions:
-
At the pyrazole ring :
Halogenation with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the 5-position (72% yield), guided by the electron-withdrawing ester group .
Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloadditions with diazo compounds. For example, reaction with ethyl diazoacetate under micellar catalysis (TPGS-750-M surfactant) yields fused pyrazoline derivatives :
textPyrazole + ethyl diazoacetate → Pyrazoline (pH 5.5, rt, 20h)
Regioselectivity is pH-dependent, with neutral conditions favoring 3,5-disubstituted products .
Functionalization of the Cyclobutyl Group
The cyclobutyl substituent undergoes ring-opening under strong acidic conditions (H₂SO₄, 80°C) to form a butenyl side chain, which can further react with electrophiles:
textCyclobutyl → 1-butenyl (H₂SO₄, 80°C, 4h)
Oxidation and Reduction
-
Oxidation :
The pyrazole ring resists oxidation, but the cyclobutyl group forms epoxides with m-CPBA (60% yield). -
Reduction :
Catalytic hydrogenation (H₂, Pd/C) reduces the ester to a primary alcohol without affecting the pyrazole ring .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings at the 4-position of the pyrazole ring when functionalized with a boronic ester :
textPyrazole-Bpin + Aryl-B(OH)₂ → Biaryl product (Pd(PPh₃)₄, K₂CO₃, 80°C)
Mechanistic Insights
-
The ester group at position 3 directs electrophiles to the 5-position of the pyrazole ring due to its meta-directing nature .
-
The cyclobutyl group enhances steric hindrance, slowing reactions at the adjacent nitrogen atom.
Comparative Reactivity Table
| Reaction Type | Position Affected | Key Influencing Factor |
|---|---|---|
| Ester hydrolysis | C-3 ester | pH and solvent polarity |
| Halogenation | C-5 of pyrazole | Electron-withdrawing effect |
| Cycloaddition | Pyrazole ring | Dipolarophile electronic nature |
| Cyclobutyl ring-opening | Cyclobutyl substituent | Acid strength and |
Scientific Research Applications
Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Cycloalkyl vs.
- Ester vs. Carboxylic Acid : Methyl/ethyl esters () are more lipophilic than carboxylic acids (), influencing membrane permeability and bioavailability.
- Electron-Withdrawing Groups: Substituents like Cl () or cyano () increase electrophilicity, enhancing reactivity in nucleophilic substitution or cross-coupling reactions.
Biological Activity
Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound has garnered attention due to its unique cyclobutyl substitution, which significantly influences its chemical properties and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis Methods
The synthesis of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate can be achieved through various methods, often involving cyclization reactions with appropriate precursors. Common reagents include oxidizing agents and halogenating agents. The following table summarizes some of the synthesis methods:
| Method | Description |
|---|---|
| Cyclization | Involves the reaction of cyclobutyl derivatives with hydrazines to form the pyrazole ring. |
| Condensation | Utilizes carboxylic acids and amines to construct the pyrazole framework. |
| Substitution | Employs nucleophilic substitution to introduce the cyclobutyl group onto the pyrazole structure. |
Biological Activity
Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate exhibits a range of biological activities, primarily due to its interaction with various biological targets such as enzymes and receptors. The following are notable biological activities associated with this compound:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in modulating lactate dehydrogenase (LDH) activity in cancer cell lines, thereby suppressing cellular lactate output and inhibiting cell growth .
- Antimicrobial Properties : Similar compounds in the pyrazole family have demonstrated antimicrobial activity, indicating that methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate may have similar properties.
- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
The mechanism by which methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate exerts its biological effects involves binding to specific active sites on target proteins, leading to altered enzyme activity or receptor modulation. For instance, it may act by:
- Binding Affinity : Interaction studies indicate that this compound has a significant binding affinity for certain enzymes, which could lead to effective inhibition.
- Altered Enzyme Activity : By binding to the active site of enzymes, it can change their conformation and reduce their catalytic efficiency.
Case Studies
Several case studies highlight the biological efficacy of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate:
- In Vitro Studies : Research conducted on human pancreatic cancer cell lines (MiaPaCa-2) demonstrated that methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate significantly inhibited LDH activity, showcasing its potential as an anticancer agent .
- Animal Models : In vivo studies have indicated that compounds structurally similar to methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate exhibit promising results in reducing parasite burdens in models of leishmaniasis, suggesting potential applications in infectious disease treatment .
Comparative Analysis
To better understand the unique properties of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate within the pyrazole family, a comparative analysis with other related compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 1H-pyrazole-3-carboxylate | Basic pyrazole structure | Widely studied with established biological activities |
| Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate | Two methyl groups on the pyrazole ring | Enhanced lipophilicity and biological activity |
| Methyl 5-methyl-1H-pyrazole-3-carboxylate | Methyl group at position 5 | Altered electronic properties affecting reactivity |
Q & A
Q. What synthetic methodologies are recommended for preparing methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate?
- Methodological Answer : A common approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, similar pyrazole-triazole hybrids are synthesized by reacting azido-pyrazole intermediates with alkynes in a 1:1 mixture of THF and water, using copper sulfate and sodium ascorbate as catalysts. Reaction optimization at 50°C for 16 hours achieves yields up to 95% . Multi-step syntheses may also involve cyclobutyl group introduction via nucleophilic substitution or esterification .
Q. How should researchers characterize the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy for confirming substituent positions (e.g., cyclobutyl and ester groups).
- HPLC or GC-MS for purity assessment (≥98% purity is typical for analogous compounds) .
- X-ray crystallography to resolve structural ambiguities, as demonstrated for related pyrazole-carboxylate derivatives .
- Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) for purification .
Q. What are the optimal storage conditions to ensure stability?
- Methodological Answer : Store in tightly sealed containers at 0–8°C in a dry, well-ventilated area. Avoid exposure to heat (>50°C), strong oxidizers, and moisture to prevent decomposition into hazardous byproducts like carbon monoxide or nitrogen oxides .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Use safety goggles , nitrile gloves , and lab coats to prevent skin/eye contact.
- Work under fume hoods to avoid inhalation.
- In case of spills, absorb with inert materials (e.g., Celite) and dispose via licensed waste services .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst tuning : Adjust copper sulfate/sodium ascorbate ratios (e.g., 0.2–1.0 equiv) to balance reactivity and cost .
- Solvent systems : Test THF/water ratios or switch to DMF for improved solubility.
- Temperature control : Monitor exothermic reactions to avoid side products (e.g., over-alkylation).
Q. What analytical strategies identify and quantify synthetic byproducts?
- Methodological Answer :
- LC-MS detects trace impurities (e.g., unreacted intermediates or decomposition products like HCl or NOx) .
- TGA/DSC evaluates thermal stability and decomposition thresholds .
- Isolation via preparative TLC followed by NMR analysis resolves structural ambiguities .
Q. How can computational tools predict reactivity or biological activity?
- Methodological Answer :
- DFT calculations model electronic properties (e.g., cyclobutyl ring strain effects on ester hydrolysis).
- Molecular docking screens for potential enzyme interactions (e.g., cyclooxygenase inhibition, inferred from analogous pyrazole carboxylates) .
Q. How should researchers address data gaps in toxicity and environmental impact?
- Methodological Answer :
- Conduct Ames tests or Daphnia magna assays to assess acute toxicity (no existing data in SDS ).
- Perform biodegradation studies using OECD 301 protocols to evaluate environmental persistence .
Key Challenges and Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
